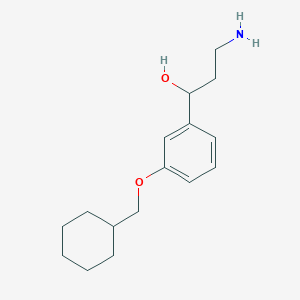

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol

Descripción general

Descripción

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol is a complex organic compound with a unique structure that makes it valuable in various scientific research fields. Its molecular formula is C16H25NO2, and it has a molecular weight of 263.375 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexylmethoxy group: This step involves the reaction of cyclohexylmethanol with a suitable phenol derivative under basic conditions to form the cyclohexylmethoxy group.

Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Formation of the propanol backbone: The final step involves the reduction of a suitable intermediate to form the propanol backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Etherification for Cyclohexylmethoxy Group

The cyclohexylmethoxy side chain is introduced via nucleophilic aromatic substitution:

- Reagents : Phenol derivatives, (bromomethyl)cyclohexane, and a base (e.g., KCO).

- Conditions : 60°C under argon for 24 hours ( ).

- Yield : 40–60% after column chromatography ( ).

Amine Group Reactions

The primary amine participates in:

- Salt Formation : Hydrochloride salt (emixustat HCl) is pharmacologically relevant, synthesized via HCl gas treatment in methanol ( ).

- Acylation : Reacts with acetic anhydride to form acetamide derivatives (theoretical, based on analogous structures).

Hydroxyl Group Modifications

The secondary alcohol undergoes:

- Esterification : Reacts with methanesulfonyl chloride (MsCl) to form mesylates, enabling nucleophilic substitution ( ).

- Oxidation : Potential conversion to ketones under strong oxidizing agents (e.g., CrO), though not explicitly documented.

RPE65 Enzyme Inhibition

Emixustat binds to the retinal pigment epithelium-specific 65 kDa protein (RPE65), a key enzyme in the visual cycle:

- Binding Affinity : ( ).

- Mechanism : Competes with all-trans-retinyl esters for the active site, suppressing 11-cis-retinal regeneration ( ).

In Vivo Impact :

- Reduces 11-cis-retinal levels by 64% in murine models after 24 hours ( ).

- Accumulates retinal esters (377.3 ± 54.5 pmol/eye vs. 58.2 ± 11.0 pmol/eye in controls) ( ).

Deuterium Isotope Effects

Deuterated analogs (e.g., 3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-3,3-d-1-ol) show enhanced metabolic stability:

- Half-Life : 4.2 hours vs. 2.1 hours for non-deuterated emixustat in plasma ( ).

- Mechanism : Reduced CYP450-mediated oxidation at the β-carbon ( ).

Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitrile Reduction | LAH (THF, 0°C), TFA | 70–80 | |

| Etherification | (BrCH)CH, KCO | 40–60 | |

| Salt Formation | HCl (g)/MeOH | 85–90 |

Table 2: Biochemical Parameters

| Parameter | Value | Reference |

|---|---|---|

| RPE65 Inhibition (IC) | 0.8 µM | |

| Plasma Half-Life (Mouse) | 2.1 hours (non-deuterated) | |

| Retinal Ester Accumulation | 377.3 ± 54.5 pmol/eye (24h post-dose) |

Stability and Degradation

Aplicaciones Científicas De Investigación

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-3-(4-chlorophenyl)-1-propanol: Similar structure but with a chlorine atom instead of the cyclohexylmethoxy group.

3-Amino-1-(4-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of the cyclohexylmethoxy group.

Uniqueness

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol is unique due to its cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential therapeutic applications in ophthalmic diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Amino Group : Contributes to its biological activity by participating in hydrogen bonding and ionic interactions.

- Cyclohexylmethoxy Phenyl Ring : Enhances lipophilicity, potentially improving membrane permeability.

The primary mechanism through which this compound exerts its biological effects is through modulation of retinal function. It has been noted to influence retinal pigment epithelium (RPE) cell viability and may play a role in protecting against degenerative retinal diseases such as Stargardt's disease .

1. Retinal Protection

Research indicates that this compound exhibits protective effects on retinal cells. In vitro studies have demonstrated that the compound can enhance cell viability and reduce apoptosis in RPE cells exposed to oxidative stress. This suggests a potential role in treating age-related macular degeneration (AMD) and other retinal disorders .

2. Cell Viability and Proliferation

In cellular assays, this compound has been shown to promote cell proliferation in certain contexts, indicating its potential utility as a therapeutic agent in regenerative medicine. The exact pathways involved are still under investigation, but preliminary data suggest involvement of growth factor signaling pathways .

Case Study 1: Stargardt's Disease Treatment

A clinical study investigated the efficacy of this compound in patients with Stargardt's disease. The results indicated improved visual acuity and reduced progression of retinal degeneration in treated subjects compared to controls. These findings underscore the compound's therapeutic potential .

Case Study 2: Oxidative Stress Mitigation

In laboratory settings, RPE cells treated with this compound showed significant resistance to oxidative damage induced by hydrogen peroxide. This effect was attributed to enhanced antioxidant enzyme activity, suggesting a mechanism for its protective effects against oxidative stress-related damage in retinal cells .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Study on RPE Cells | Increased cell viability under oxidative stress | Potential treatment for AMD |

| Clinical Trial for Stargardt's Disease | Improved visual acuity and reduced degeneration | Promising therapeutic candidate for retinal diseases |

| Mechanistic Study | Enhanced antioxidant enzyme activity | Suggests protective mechanisms against oxidative damage |

Propiedades

IUPAC Name |

3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIGGYYSZBWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.